molecular formula C7H14O4 B3080775 Methyl 3-(2-methoxyethoxy)propanoate CAS No. 1092299-69-8

Methyl 3-(2-methoxyethoxy)propanoate

Cat. No.: B3080775
CAS No.: 1092299-69-8
M. Wt: 162.18 g/mol
InChI Key: CEKAFUJBBWGQRZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound has the molecular formula C₇H₁₄O₄ and is known for its applications in various scientific fields .

Scientific Research Applications

Safety and Hazards

Safety data sheets indicate that “Methyl 3-(2-methoxyethoxy)propanoate” may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-methoxyethoxy)propanoate can be synthesized through the esterification of 3-(2-methoxyethoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethoxy)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxyethoxy)propanoate primarily involves its hydrolysis to form 3-(2-methoxyethoxy)propanoic acid and methanol. This reaction is catalyzed by acids or bases and proceeds through a nucleophilic acyl substitution pathway. The ester bond is cleaved, and the resulting products can participate in further biochemical or chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-methoxyethoxy)propanoate is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity. This group enhances its solubility in organic solvents and its ability to participate in specific chemical reactions, making it valuable in various applications .

Properties

IUPAC Name

methyl 3-(2-methoxyethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-9-5-6-11-4-3-7(8)10-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKAFUJBBWGQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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